Cas no 480449-52-3 (N-Desmethyl Edoxaban Hydrochloride)
N-Desmethyl Edoxaban Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Edoxaban M6
- Edoxaban Impurity 28(M6)
- N-Desmethyl Edoxaban Hydrochloride
-
- Inchi: 1S/C23H28ClN7O4S.ClH/c1-31(2)23(35)12-3-5-14(27-19(32)20(33)30-18-6-4-13(24)10-26-18)16(9-12)28-21(34)22-29-15-7-8-25-11-17(15)36-22;/h4,6,10,12,14,16,25H,3,5,7-9,11H2,1-2H3,(H,27,32)(H,28,34)(H,26,30,33);1H/t12-,14-,16+;/m0./s1
- InChI Key: FSIAPTVELVHYAI-KRTONYTCSA-N
- SMILES: N([C@@H]1C[C@@H](C(=O)N(C)C)CC[C@@H]1NC(=O)C(=O)NC1N=CC(Cl)=CC=1)C(C1SC2CNCCC=2N=1)=O.Cl
N-Desmethyl Edoxaban Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D291045-1mg |
N-Desmethyl Edoxaban Hydrochloride |
480449-52-3 | 1mg |
$196.00 | 2023-05-18 | ||
| TRC | D291045-5mg |
N-Desmethyl Edoxaban Hydrochloride |
480449-52-3 | 5mg |
$758.00 | 2023-05-18 | ||
| TRC | D291045-10mg |
N-Desmethyl Edoxaban Hydrochloride |
480449-52-3 | 10mg |
$1349.00 | 2023-05-18 | ||
| TRC | D291045-25mg |
N-Desmethyl Edoxaban Hydrochloride |
480449-52-3 | 25mg |
$3008.00 | 2023-05-18 | ||
| TRC | D291045-50mg |
N-Desmethyl Edoxaban Hydrochloride |
480449-52-3 | 50mg |
$5471.00 | 2023-05-18 | ||
| TRC | D291045-100mg |
N-Desmethyl Edoxaban Hydrochloride |
480449-52-3 | 100mg |
$ 11200.00 | 2023-09-08 | ||
| A2B Chem LLC | AX40938-5mg |
N-DesmethylEdoxabanHydrochloride |
480449-52-3 | >98% (HPLC) | 5mg |
$745.00 | 2023-12-30 | |
| A2B Chem LLC | AX40938-10mg |
N-DesmethylEdoxabanHydrochloride |
480449-52-3 | >98% (HPLC) | 10mg |
$1189.00 | 2023-12-30 | |
| A2B Chem LLC | AX40938-25mg |
N-DesmethylEdoxabanHydrochloride |
480449-52-3 | >98% (HPLC) | 25mg |
$2634.00 | 2023-12-30 | |
| A2B Chem LLC | AX40938-50mg |
N-DesmethylEdoxabanHydrochloride |
480449-52-3 | >98% (HPLC) | 50mg |
$4523.00 | 2023-12-30 |
N-Desmethyl Edoxaban Hydrochloride Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on N-Desmethyl Edoxaban Hydrochloride
Introduction to N-Desmethyl Edoxaban Hydrochloride (CAS No: 480449-52-3) in Modern Pharmaceutical Research
N-Desmethyl Edoxaban Hydrochloride, identified by the chemical registration number CAS No 480449-52-3, is a significant metabolite of the well-known anticoagulant drug edoxaban. This compound has garnered considerable attention in the field of pharmaceutical chemistry and drug metabolism due to its pharmacological relevance and structural characteristics. Edoxaban, a direct oral anticoagulant (DOAC), is widely prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment of deep vein thrombosis and pulmonary embolism. The hydrochloride salt form of N-Desmethyl Edoxaban enhances its solubility and bioavailability, making it a critical compound in both clinical and research settings.
The metabolic pathway of edoxaban involves several key enzymes, with CYP3A4 playing a predominant role in its biotransformation. The formation of N-Desmethyl Edoxaban is a crucial step in this process, as it represents the first major oxidative metabolite. This metabolite retains a significant portion of the pharmacological activity of the parent compound, contributing to the overall efficacy of edoxaban therapy. Understanding the pharmacokinetics and pharmacodynamics of N-Desmethyl Edoxaban is essential for optimizing dosing regimens and predicting individual patient responses.
Recent advancements in metabolomic studies have highlighted the importance of N-Desmethyl Edoxaban Hydrochloride in drug-drug interactions. For instance, co-administration with strong CYP3A4 inhibitors can lead to elevated levels of this metabolite, potentially increasing the risk of bleeding complications. Conversely, drugs that induce CYP3A4 activity may decrease edoxaban concentrations, necessitating dose adjustments. These findings underscore the need for comprehensive pharmacogenetic testing to personalize anticoagulant therapy.
The structural elucidation of N-Desmethyl Edoxaban has been facilitated by modern spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods have enabled researchers to determine its exact molecular formula and confirm its stereochemistry. The hydrochloride salt form further stabilizes the compound, enhancing its suitability for various analytical applications. High-performance liquid chromatography (HPLC) coupled with MS has become a standard technique for quantifying N-Desmethyl Edoxaban in biological matrices, providing valuable insights into its metabolic clearance rates.
In clinical pharmacology, N-Desmethyl Edoxaban Hydrochloride serves as an important biomarker for assessing liver function and drug metabolism efficiency. Studies have demonstrated that patients with impaired liver function exhibit higher plasma concentrations of this metabolite, indicating reduced clearance rates. This observation has implications for dose adjustment guidelines, particularly in populations with compromised hepatic capacity. Additionally, research has explored the potential use of N-Desmethyl Edoxaban as a probe substrate for evaluating CYP3A4 activity in vitro, aiding in drug development processes.
The synthesis of N-Desmethyl Edoxaban Hydrochloride has been optimized through various chemical methodologies to ensure high yield and purity. Advances in enzymatic biocatalysis have allowed for more sustainable production processes, reducing reliance on traditional chemical synthesis. These innovations align with global efforts to promote green chemistry principles in pharmaceutical manufacturing. The availability of high-quality reference standards of CAS No 480449-52-3 has further facilitated research activities, enabling more accurate and reliable experimental outcomes.
Emerging research suggests that N-Desmethyl Edoxaban may possess unique therapeutic properties beyond its role as a metabolite. Preclinical studies have indicated potential anti-inflammatory effects, which could be exploited in treating conditions such as rheumatoid arthritis or inflammatory bowel disease. While these findings are still under investigation, they open new avenues for exploring novel therapeutic applications. The hydrochloride salt form may enhance these potential benefits by improving bioavailability and target tissue penetration.
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have recognized the importance of comprehensive characterization of drug metabolites like N-Desmethyl Edoxaban Hydrochloride. Regulatory guidelines mandate detailed studies on their pharmacokinetic behavior, toxicological profiles, and clinical significance. Compliance with these standards ensures that new drugs are safe and effective across diverse patient populations.
The future direction of research on CAS No 480449-52-3 includes exploring its role in precision medicine initiatives. By integrating data from genomics, proteomics, and metabolomics, clinicians can better predict individual responses to edoxaban therapy. This approach could lead to more personalized treatment strategies, minimizing adverse effects while maximizing therapeutic outcomes. Collaborative efforts between academia and industry are essential to advance these goals.
In conclusion,N-Desmethyl Edoxaban Hydrochloride is a pivotal compound in understanding the pharmacological landscape of edoxaban. Its significance extends beyond mere metabolic byproduct status, encompassing roles in drug-drug interactions, biomarker development, and potential therapeutic applications. Continued research efforts will further elucidate its multifaceted contributions to modern medicine.
480449-52-3 (N-Desmethyl Edoxaban Hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)